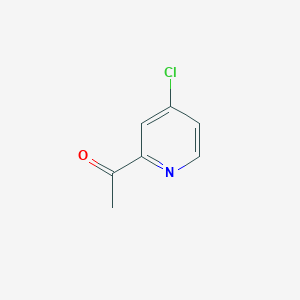

1-(4-Chloropyridin-2-yl)ethanone

描述

Significance of the Pyridine (B92270) Core in Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of biologically active compounds, including many pharmaceuticals, agrochemicals, and natural products. orgsyn.orgnih.gov Its structural similarity to benzene (B151609), with the replacement of a carbon-hydrogen unit with a nitrogen atom, imparts unique electronic properties and reactivity, making it a privileged structure in medicinal chemistry and materials science. nih.gov

Pyridine derivatives are integral to numerous therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer compounds. nih.gov Their ability to interact with biological targets such as enzymes and receptors accounts for their broad spectrum of pharmacological activities, which include antimicrobial, antiviral, and anticonvulsant properties. wikipedia.orgeschemy.comacs.org In synthetic chemistry, the pyridine nucleus serves as a versatile platform for the construction of complex molecular architectures due to its amenability to a wide range of chemical transformations. orgsyn.org

The introduction of halogen atoms, such as chlorine, onto the pyridine ring is a critical strategy for modulating the molecule's physicochemical properties. Halogenation can significantly alter the electronic distribution within the ring, influencing its reactivity in subsequent chemical reactions. nih.govnewworldencyclopedia.org From a biological perspective, the presence of a halogen can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, thereby potentiating the therapeutic effects of the parent compound. wikipedia.org Regioselective halogenation is a key tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) of pyridine-based drug candidates. nih.govnewworldencyclopedia.org

Overview of 1-(4-Chloropyridin-2-yl)ethanone as a Research Target

This compound is a specific pyridine derivative that has garnered attention as a valuable intermediate in synthetic and medicinal chemistry research. google.comgoogle.com Its utility stems from the combination of the reactive acetyl group and the chlorinated pyridine core.

The compound, as its name suggests, consists of a pyridine ring substituted at the 2-position with an acetyl group (a methyl ketone) and at the 4-position with a chlorine atom. This specific arrangement of functional groups provides multiple sites for chemical modification.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60159-37-7 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

Data sourced from multiple chemical suppliers and databases. google.com

The primary rationale for investigating this compound lies in its role as a precursor for the synthesis of a variety of more complex molecules. google.com Research has demonstrated its utility as a reagent in the asymmetric synthesis of pyridylalkylamines, which are important chiral building blocks for pharmaceuticals. google.comgoogle.com The chlorine atom can be displaced through nucleophilic substitution reactions, while the ketone functionality can undergo a range of transformations, including reduction to an alcohol or conversion to other functional groups. google.com This dual reactivity makes it a valuable tool for creating libraries of novel compounds for biological screening.

Historical Perspective of Related Pyridine Acetophenones in Literature

The study of pyridine and its derivatives has a rich history dating back to the 19th century, with initial isolation from coal tar. nih.gov The synthesis of pyridine itself was first reported in 1876. eschemy.com The development of synthetic methods for pyridine derivatives, including acetylpyridines (also known as pyridine acetophenones), gained momentum in the mid-20th century. Early work focused on understanding the fundamental reactivity of these compounds. For instance, the reaction of acetophenone (B1666503) with iodine and pyridine was studied as early as 1947.

The synthesis of various acetylpyridines has been explored through different routes, including the acylation of bromopyridines via Grignard reagents. google.com The investigation of pyridinecarboxylic esters as precursors for acetylpyridines has also been a subject of study. google.com Over the years, research has evolved from basic synthesis and characterization to the application of these compounds as key intermediates in the preparation of agrochemicals and pharmaceuticals. wikipedia.org The historical development of synthetic protocols for related compounds laid the groundwork for the eventual synthesis and investigation of halogenated derivatives like this compound. google.com

Structure

3D Structure

属性

IUPAC Name |

1-(4-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKULLGEGMMZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515111 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60159-37-7 | |

| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 4 Chloropyridin 2 Yl Ethanone and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 1-(4-Chloropyridin-2-yl)ethanone relies on fundamental principles of heterocyclic chemistry, primarily involving the modification of the pyridine (B92270) ring.

The introduction of a halogen, such as chlorine, onto a pyridine ring is a critical step in the synthesis of halopyridines, which are key building blocks for pharmaceuticals and agrochemicals. nih.gov The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh conditions. nih.gov

Strategies for the selective halogenation of pyridines at the 4-position typically involve multi-step sequences. One common approach is the conversion of the pyridine to its N-oxide. This modification activates the ring, facilitating 4-selective nitration. The resulting nitro group can then be displaced by a nucleophilic halide, followed by the reduction of the N-oxide to yield the 4-halopyridine. nih.gov Another strategy involves the use of specially designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.gov Once the 4-chloro-substituted pyridine moiety is obtained, functionalization at the 2-position to introduce the acetyl group can be achieved through various methods, such as metalation followed by trapping with an acetylating agent.

Friedel-Crafts reactions are a cornerstone of synthetic chemistry for forming carbon-carbon bonds with aromatic moieties. rsc.orgnih.gov The acylation variant, which produces aromatic ketones, typically employs acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgnih.govnih.gov However, the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the basic nitrogen atom, which complexes with the Lewis acid catalyst. googleapis.com

Despite these challenges, catalytic acylation methods have been developed. These often require specific catalysts, such as tri(perfluoroalkane sulfonate) compounds of various elements, which can acylate anilides in high yield. google.com While direct acylation of 4-chloropyridine (B1293800) remains difficult, intramolecular Friedel-Crafts reactions or acylations of activated pyridine derivatives (like pyridine N-oxides) represent potential, albeit more complex, pathways to introduce the acetyl group. nih.govnih.gov

Chemoenzymatic synthesis provides an effective and economical pathway to optically active compounds, combining chemical and enzymatic steps. tandfonline.comnih.gov This approach is particularly valuable for producing chiral amines and alcohols from prochiral ketones like this compound.

Transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgmdpi.com These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, often with high enantioselectivity. researchgate.netresearchgate.netmdpi.com This method allows for the production of enantiopure amines in potentially 100% theoretical yield. mdpi.com

A variety of (R)- and (S)-selective transaminases have been successfully used for the biocatalytic amination of this compound and related alkanones. acs.orgacs.org By selecting the appropriate enzyme, both (R)- and (S)-enantiomers of the corresponding amine can be synthesized with excellent conversion and stereoselectivity. acs.org

Table 1: Performance of Different Transaminases in the Asymmetric Synthesis of Pyridylalkylamines

| Transaminase Type | Selectivity | Conversion Rate | Enantiomeric Excess (ee) | Isolated Yield |

|---|---|---|---|---|

| (R)-selective | R | >99% | >99% | Up to 93% acs.org |

| (S)-selective | S | 97% to >99% acs.org | >99% | High acs.org |

The reactivity and specificity of transaminases are significantly influenced by the substitution patterns on the pyridine ring and the nature of the ketone's side chain. acs.orgacs.org The presence of a chlorine atom at the C-4 position of the pyridine core has been found to enhance the reactivity of the starting ketone. acs.org

Studies have shown that wild-type ω-transaminases are often most active on ketones that have a small methyl group on one side and a bulkier group on the other. researchgate.net For 1-(4-chloropyridin-2-yl)alkan-1-ones, excellent yields and stereoselectivity were observed for substrates with short linear alkyl chains, such as ethanone (B97240) and propanone derivatives. acs.orgacs.org However, more sterically hindered substrates may require the use of engineered enzymes with modified active sites to be accepted. acs.org Furthermore, electron-withdrawing substituents on aromatic rings can increase the electrophilicity of the carbonyl group, thereby increasing its reactivity in transaminase-catalyzed reactions. acs.org

Enzymatic methods are renowned for their high stereoselectivity, enabling the synthesis of compounds with high enantiopurity. tandfonline.com In the context of this compound derivatives, both enzymatic reduction and transamination have proven highly effective.

Microbial reduction can convert acetylpyridine derivatives into the corresponding optically active 1-(pyridyl)ethanols. nih.govtandfonline.com For instance, while many microorganisms reduce substrates to the (S)-alcohol, specific strains like Candida maris IFO10003 have been identified that produce the (R)-alcohol with high yield and enantiomeric excess (e.e.). tandfonline.comnih.govtandfonline.com

Similarly, transaminase-catalyzed reactions consistently produce amines with very high enantiopurity. For the amination of this compound, both (R)- and (S)-amine enantiomers have been obtained with enantiomeric excess values greater than 99%. acs.org The choice between the (R)- or (S)-selective enzyme dictates the absolute configuration of the final amine product, providing a versatile route to either enantiomer without compromising yield or optical purity. mdpi.com

Table 2: Enantioselectivity in Biocatalytic Transformations

| Biocatalytic Method | Substrate Example | Biocatalyst Example | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Microbial Reduction | 5-acetylfuro[2,3-c]pyridine | Candida maris IFO10003 | (R)-5-(1-hydroxyethyl)furo[2,3-c]-pyridine | 97% nih.gov |

| Transamination | This compound | (R)-selective TA | (R)-1-(4-chloropyridin-2-yl)ethanamine | >99% acs.org |

Chemoenzymatic Synthesis for Optically Active Forms

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry offers powerful tools to enhance the efficiency, safety, and precision of complex molecular syntheses. These strategies are particularly relevant for producing specifically substituted heterocycles like this compound.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of many organic compounds, including active pharmaceutical ingredients. flinders.edu.aunih.gov This technology utilizes pumps to drive reagents through tubes, channels, or packed beds within a microreactor, where the chemical transformation occurs. flinders.edu.auorganic-chemistry.org The high surface-area-to-volume ratio in these systems allows for rapid heating and cooling, precise temperature control, and efficient mixing, which can significantly accelerate reaction rates. flinders.edu.aumdpi.com

For the synthesis of pyridine derivatives, flow chemistry offers enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. nih.gov For instance, nitration or halogenation reactions can be managed more safely in flow reactors compared to batch setups. nih.gov The uncatalyzed nucleophilic aromatic substitution (SNAr) on chloropyridines with various amines has been successfully performed in a continuous-flow reactor at high temperatures (up to 300°C) and short reaction times, overcoming the activation barrier for unactivated substrates. researchgate.net Furthermore, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and H₂O₂, a system that can operate continuously for extended periods while maintaining catalyst activity. organic-chemistry.org The scalability of flow systems, moving from laboratory-scale optimization to industrial production, is another key advantage. nih.gov

Table 1: Advantages of Continuous Flow Chemistry in Pyridine Synthesis

| Feature | Benefit | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Heat Transfer | Precise temperature control, rapid heating/cooling. flinders.edu.au | Improved yield and selectivity in exothermic reactions like chlorination or nitration. |

| Efficient Mixing | Increased reaction rates and homogeneity. flinders.edu.au | Ensures complete reaction and minimizes side-product formation. |

| Improved Safety | Small reaction volumes, better containment of hazardous materials. nih.govmdpi.com | Safer handling of reagents like thionyl chloride, phosphorus pentachloride, or reactive intermediates. |

| Scalability | Seamless transition from lab-scale to production. nih.gov | Facilitates large-scale manufacturing of the target compound or its precursors. |

| Process Automation | Precise control over reaction parameters (time, temp, stoichiometry). organic-chemistry.org | High reproducibility and optimization of the synthetic route. |

The synthesis of a specifically substituted molecule like this compound is fundamentally governed by the principles of regioselectivity and the interplay of steric and electronic effects. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, dictate its reactivity towards electrophilic and nucleophilic reagents.

Electronic Effects : The nitrogen atom in the pyridine ring withdraws electron density, particularly from the α (2, 6) and γ (4) positions, making them susceptible to nucleophilic attack. Conversely, electrophilic substitution is disfavored and typically requires harsh conditions, occurring primarily at the β (3, 5) position. Existing substituents on the ring further modify this reactivity. An electron-withdrawing group like chlorine at the C4 position further deactivates the ring towards electrophiles but can activate other positions for nucleophilic substitution.

Steric Effects : The size of substituent groups can hinder the approach of reagents to nearby positions. This steric hindrance can be exploited to direct a reaction to a less crowded site, thereby controlling the regiochemical outcome. In the synthesis of complex aryloxide compounds, for example, the steric bulk of tert-butyl groups has been shown to be a critical factor in determining the final coordination geometry. nih.gov

The interplay between these effects is crucial. The synthesis of diketopyrrolopyrroles bearing pyridine moieties demonstrates how modifying substituents electronically (e.g., through oxidation to N-oxides) or sterically can influence the course of subsequent reactions like alkylation. researchgate.net Careful selection of precursors and reaction conditions is therefore essential to navigate these effects and achieve the desired 2,4-disubstitution pattern.

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring. The oxygen atom donates electron density via resonance to the C2 and C4 positions, making them more susceptible to electrophilic attack (such as nitration) than the parent pyridine. Simultaneously, the positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic substitution.

This dual reactivity is highly useful for introducing substituents that are otherwise difficult to incorporate. For instance, a pyridine N-oxide can be nitrated at the 4-position, followed by a reaction to convert the nitro group or functionalize other positions, and finally, the N-oxide can be deoxygenated (e.g., with PCl₃) to restore the pyridine ring. This strategy is employed in the synthesis of various substituted pyridines, including the precursors to this compound. The oxidation of substituted pyridines to their corresponding N-oxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA) is a key step in modifying their electronic character for subsequent transformations. researchgate.net

Synthesis of Key Intermediates and Precursors

4-Chloropyridine N-oxide is a valuable intermediate. Several methods for its preparation have been reported. One common route involves the treatment of 4-Nitropyridine 1-oxide with acetyl chloride. In this reaction, the nitro group is displaced by a chloride ion. The reaction is initially vigorous and may require gentle warming to proceed to completion, affording a crystalline product. prepchem.com An alternative approach is the direct chlorination of a 4-H-pyridine-N-oxide derivative with chlorine gas (Cl₂), often in the presence of a base. google.comwipo.int

Table 2: Selected Synthetic Routes for 4-Chloropyridine N-oxide

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitropyridine 1-oxide | Acetyl chloride | Warming at ~50°C for 30 minutes | 55% | prepchem.com |

2-Amino-4-chloropyridine is another crucial precursor for building more complex pyridine derivatives. An efficient, large-scale synthesis has been developed starting from picolinic acid hydrochloride. tandfonline.com This multi-step process involves:

Chlorination : Picolinic acid hydrochloride is chlorinated using thionyl chloride to produce methyl 4-chloropicolinate hydrochloride. tandfonline.com

Hydrazinolysis : The resulting ester is treated with hydrazine hydrate to form the corresponding hydrazide. tandfonline.comchemicalbook.com

Diazotization and Rearrangement : The hydrazide is dissolved in hydrochloric acid and treated with sodium nitrite to form an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement upon heating in a mixture of acetic acid and water to yield the final product, 2-Amino-4-chloropyridine. tandfonline.comchemicalbook.com

Another documented route involves the reduction of 2-chloro-4-nitropyridine N-oxide using iron powder in glacial acetic acid. The reaction mixture is heated to reflux, and after completion, the pH is adjusted to neutral or slightly basic to isolate the product. google.com

Synthesis of Pyridylalkylamines and Alcohols

The transformation of the ethanone moiety of this compound into amine and alcohol functionalities provides access to a diverse range of derivatives with potential applications in various fields of chemical research.

Reductive Amination for the Synthesis of Pyridylalkylamines

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the ketone with an amine, followed by its reduction to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are valued for their selectivity in reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.orgchemicalbook.com

The general scheme for the reductive amination of this compound involves reacting the ketone with a primary or secondary amine, or with ammonia, in the presence of a suitable reducing agent and often under acidic conditions to facilitate imine formation. For instance, the reaction with ammonium chloride and sodium cyanoborohydride in a solvent like methanol can yield the primary amine, 1-(4-chloropyridin-2-yl)ethanamine. The use of different primary or secondary amines allows for the synthesis of a variety of N-substituted pyridylalkylamines.

While specific literature detailing the reductive amination of this compound is not abundant in readily available public sources, the general principles of this reaction are well-established for a wide range of ketones. jocpr.comresearchgate.net The reaction conditions, such as the choice of amine, reducing agent, solvent, and temperature, can be optimized to achieve the desired product in good yield.

Table 1: Representative Reductive Amination of this compound

| Amine Source | Reducing Agent | Product |

| Ammonium Chloride | Sodium Cyanoborohydride | 1-(4-Chloropyridin-2-yl)ethanamine |

| Methylamine | Sodium Triacetoxyborohydride | N-Methyl-1-(4-chloropyridin-2-yl)ethanamine |

| Ethylamine | Sodium Cyanoborohydride | N-Ethyl-1-(4-chloropyridin-2-yl)ethanamine |

This table represents hypothetical examples based on established reductive amination methodologies, as specific experimental data for this compound was not found in the provided search results.

Reduction for the Synthesis of Pyridyl Alcohols

The reduction of the ketone group in this compound to a secondary alcohol function yields 1-(4-chloropyridin-2-yl)ethanol. This transformation can be readily achieved using various reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its mild nature and compatibility with protic solvents like methanol and ethanol (B145695). libretexts.org The reaction is typically straightforward, involving the treatment of the ketone with NaBH4 at or below room temperature.

Alternatively, catalytic hydrogenation or catalytic transfer hydrogenation can be employed for the reduction. scirp.orgnih.govsemanticscholar.org Catalytic transfer hydrogenation often utilizes a hydrogen donor, such as isopropanol, in the presence of a suitable transition metal catalyst, like a ruthenium complex. scirp.orgnih.gov These methods are often efficient and can proceed under mild conditions.

Detailed experimental procedures for the reduction of ketones to alcohols are well-documented in organic synthesis literature. libretexts.orgsapub.org For example, a typical procedure would involve dissolving this compound in ethanol, cooling the solution, and then adding sodium borohydride portion-wise. After the reaction is complete, a standard work-up procedure is followed to isolate the product, 1-(4-chloropyridin-2-yl)ethanol.

Table 2: Reduction of this compound to 1-(4-Chloropyridin-2-yl)ethanol

| Reducing Agent/Method | Key Features |

| Sodium Borohydride (NaBH4) | Mild, selective for carbonyls, compatible with protic solvents. |

| Catalytic Hydrogenation | Requires a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas. |

| Catalytic Transfer Hydrogenation | Uses a hydrogen donor (e.g., isopropanol) and a transition metal catalyst (e.g., Ru complex). scirp.orgnih.gov |

This table summarizes common methods for ketone reduction. Specific yield and reaction condition data for this compound were not explicitly available in the search results.

Iii. Chemical Transformations and Reaction Profiles of 1 4 Chloropyridin 2 Yl Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl (C=O) function, is a classic site for various nucleophilic addition and condensation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of 1-(4-chloropyridin-2-yl)ethanone is a fundamental transformation. Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds) and hydrides can add to the carbonyl carbon, leading to the formation of alcohols after a workup step. These reactions are crucial for creating new carbon-carbon or carbon-hydride bonds, thereby increasing the molecular complexity. The stability of the resulting tetrahedral intermediate is a key factor in the outcome of these reactions. nih.gov

Reduction Reactions to Alcohol Derivatives

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(4-chloropyridin-2-yl)ethanol. This transformation is typically achieved using various reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups. For instance, NaBH₄ is a milder reducing agent and is often used in alcoholic solvents like methanol or ethanol (B145695). nih.gov

A patent describes a related transformation where a ketone is reduced to a hydroxyl group, indicating that such reductions are a common step in the synthesis of more complex pyridine (B92270) derivatives.

Condensation Reactions

The α-protons (the hydrogens on the methyl group adjacent to the carbonyl) of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation or Claisen-Schmidt condensation, with aldehydes or ketones to form α,β-unsaturated ketones (chalcones). These reactions are pivotal for elongating the carbon chain and introducing new functional groups. For example, the condensation of 2-acetylpyridine (B122185) derivatives with aldehydes is a known method to produce chalcone-like structures, which can then be further modified.

Reactivity of the Chloro-Substituent on the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is a versatile handle for introducing a wide range of substituents through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrogen atom facilitates the attack of nucleophiles on the ring, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). The chloro group at the 4-position is a good leaving group in these reactions. wikipedia.orglibretexts.org

A variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. This allows for the introduction of diverse functionalities onto the pyridine core. The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R-NH₂) | 4-Aminopyridine derivatives | Core structures in many biologically active molecules. |

| Alkoxides (R-O⁻) | 4-Alkoxypyridine derivatives | Used to modify solubility and electronic properties. |

| Thiolates (R-S⁻) | 4-Thioetherpyridine derivatives | Important in medicinal chemistry and as ligands. |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This is a widely used method for creating C-C bonds. For instance, coupling with phenylboronic acid would yield 1-(4-phenylpyridin-2-yl)ethanone. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially with less reactive chloro-substrates. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. soton.ac.uk This method is highly effective for synthesizing alkynylpyridines, which are valuable precursors for a variety of other functional groups and heterocyclic systems.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the chloropyridine with a wide range of primary and secondary amines to produce 4-aminopyridine derivatives, often under milder conditions than traditional SNAr reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base | C-C | 1-(4-Aryl/vinylpyridin-2-yl)ethanone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ + CuI + Base | C-C (sp) | 1-(4-Alkynylpyridin-2-yl)ethanone |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N | 1-(4-Aminopyridin-2-yl)ethanone |

Oxidative Transformations of the Compound

While specific experimental studies on the oxidative transformations of this compound are not extensively documented in the reviewed literature, its structural features—a methyl ketone appended to a heteroaromatic ring—suggest that it would be susceptible to well-established oxidative reactions of ketones. Two such potential transformations are the Baeyer-Villiger oxidation and the haloform reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid or peroxide. scispace.comwikipedia.org For this compound, this would entail the insertion of an oxygen atom between the carbonyl carbon and either the methyl group or the pyridinyl group. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of this compound, the 4-chloropyridin-2-yl group, being an aromatic, electron-withdrawing system, would have a higher migratory aptitude than the methyl group. This would likely lead to the formation of 4-chloropyridin-2-yl acetate (B1210297).

Theoretical studies on the Baeyer-Villiger oxidation of ketones with α-halo substituents have shown that the presence of a halogen can influence the reaction's transition state energies. nih.govacs.org While these studies focused on aliphatic ketones, the principles can be extended to understand the reactivity of this compound. The electron-withdrawing nature of the chloro-substituent on the pyridine ring would likely affect the electron density at the carbonyl carbon, thereby influencing the rate of the oxidation reaction.

Haloform Reaction: The haloform reaction is a characteristic reaction of methyl ketones in the presence of a base and a halogen. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction proceeds through the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a base to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). masterorganicchemistry.com Given that this compound is a methyl ketone, it is expected to undergo the haloform reaction. organic-chemistry.org Treatment with a base such as sodium hydroxide and a halogen like chlorine, bromine, or iodine would likely convert the acetyl group into a carboxylic acid, resulting in the formation of 4-chloropyridine-2-carboxylic acid and the corresponding haloform. The reaction is driven by the increasing acidity of the α-protons with successive halogenation. masterorganicchemistry.com

Investigations into Reaction Kinetics and Thermodynamics

Density Functional Theory (DFT) calculations have been employed to study the electronic properties of 2-acetylpyridine and its derivatives. scispace.comscielo.brresearchgate.net These studies provide insights into the thermodynamic stability of such molecules through the analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's reactivity and stability. scispace.comscielo.br

Below is a table of calculated electronic properties for 2-acetylpyridine, which serves as a parent compound for understanding the properties of its derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Acetylpyridine | -6.53 | -1.58 | 4.95 |

Data based on DFT calculations for 2-acetylpyridine and are intended to be illustrative for the parent compound.

The thermodynamic parameters such as ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (µ), and global electrophilicity (ω) can also be derived from these calculations and provide a more detailed picture of the molecule's thermodynamic profile. scispace.comscielo.brresearchgate.net The presence of the chloro-substituent in this compound would likely increase its electrophilicity compared to the unsubstituted 2-acetylpyridine.

The choice of solvent can have a profound impact on the kinetics and mechanism of a chemical reaction. wikipedia.orgchemrxiv.org Solvents can influence reaction rates by differentially solvating the reactants and the transition state. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org

For the potential oxidative transformations of this compound, the solvent could play a crucial role. For instance, in the Baeyer-Villiger oxidation, the reaction proceeds through a charged intermediate. A polar solvent would be expected to stabilize this intermediate, thereby increasing the reaction rate.

A computational study on the Menshutkin reaction of pyridine derivatives has shown a significant solvent effect on the activation barriers. arxiv.org Polar solvents were found to have a catalytic effect, reducing the reaction barrier height compared to nonpolar solvents. arxiv.org While this study is not on an oxidative transformation, it highlights the significant role that solvent-solute interactions play in the energetics of reactions involving pyridine compounds. The choice of solvent can therefore be a critical parameter in controlling the reaction pathways and efficiency of chemical transformations involving this compound.

Iv. Advanced Research on Derivatization and Analogues of 1 4 Chloropyridin 2 Yl Ethanone

Design and Synthesis of Novel Analogues

The generation of novel analogues of 1-(4-chloropyridin-2-yl)ethanone is a key area of research, driven by the need to explore new chemical space and develop compounds with tailored characteristics. Synthetic strategies target both the heterocyclic core and its side chain.

Modification of the pyridine (B92270) ring is a primary strategy for creating analogues. This involves altering the substitution pattern and the nature of the substituents on the heterocyclic core.

Halogen Exchange and Positional Isomerism : The identity and position of the halogen on the pyridine ring significantly influence the molecule's properties. Analogues such as 1-(4-Bromopyridin-2-yl)ethanone have been synthesized to study the effect of replacing chlorine with bromine. organic-chemistry.org This substitution can alter reaction kinetics and metal-binding properties. organic-chemistry.org Furthermore, positional isomers like 1-(5-Chloropyridin-2-yl)ethanone are also subjects of synthetic interest, allowing for an investigation into how the location of the chloro group relative to the ethanone (B97240) and the ring nitrogen affects molecular behavior. wikipedia.org

Introduction of Other Functional Groups : Beyond halogens, other functional groups can be introduced onto the pyridine ring. For instance, aminated derivatives such as 1-(4-Amino-2-chloropyridin-3-yl)ethanone have been prepared. nih.gov The introduction of an amino group can serve as a handle for further functionalization or to introduce hydrogen-bonding capabilities. Additionally, the incorporation of groups like a second acetyl moiety, as seen in 1-(6-acetyl-4-chloropyridin-2-yl)ethanone, adds another reactive site to the molecule. researchgate.net Patent literature also describes pyridine derivatives with haloalkyl groups, such as trifluoromethyl, which can significantly alter the electronic properties and lipophilicity of the compound. nih.gov

Table 1: Examples of Pyridine Ring Modifications in this compound Analogues

| Compound Name | Modification from Parent Compound | CAS Number |

| 1-(4-Bromopyridin-2-yl)ethanone | Chlorine at C4 replaced with Bromine | 60805-69-7 |

| 1-(5-Chloropyridin-2-yl)ethanone | Chlorine moved from C4 to C5 | 94952-46-2 |

| 1-(4-Amino-2-chloropyridin-3-yl)ethanone | Introduction of an Amino group at C4 and Chlorine at C2, with the ethanone at C3 | 1393573-67-5 |

| 1-(6-acetyl-4-chloropyridin-2-yl)ethanone | Addition of a second acetyl group at C6 | 195967-10-3 |

Variations of the Ethanone Side Chain

The ethanone side chain is a key site for chemical transformations, offering a route to a diverse range of derivatives through reactions targeting the carbonyl group and the adjacent methyl group.

Condensation Reactions : The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. nih.govnih.gov This reaction elongates the side chain and introduces a new aromatic ring, creating a conjugated system with potential for diverse biological activities. scispace.com

Rearrangement and Oxidation : The Willgerodt-Kindler reaction provides a method to transform the aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with elemental sulfur and an amine (such as morpholine). researchgate.netorganic-chemistry.org It effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain while oxidizing it. wikipedia.org

Aminomethylation : The Mannich reaction allows for the introduction of an aminomethyl group at the α-carbon of the ketone. youtube.com This three-component reaction involves the ketone, formaldehyde, and a primary or secondary amine, typically under acidic conditions. youtube.comnih.gov The resulting Mannich bases are valuable synthetic intermediates. nih.gov

Table 2: Potential Transformations of the Ethanone Side Chain

| Reaction Type | Reagents | Resulting Functional Group |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., KOH) | α,β-Unsaturated Ketone (Chalcone) |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Thioamide / Amide |

| Mannich Reaction | Formaldehyde, Amine (e.g., Dimethylamine), Acid | β-Amino Ketone (Mannich Base) |

Hybrid Heterocyclic Molecules and Conjugates

Connecting the this compound core to other heterocyclic systems yields hybrid molecules with potentially novel properties. The chloro-substituent at the 4-position is a key handle for such modifications, primarily through metal-catalyzed cross-coupling reactions.

Suzuki Coupling : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the chloropyridine ring and various aryl or heteroaryl boronic acids or esters. nih.govnih.gov By reacting this compound with a suitable boronic acid derivative in the presence of a palladium catalyst and a base, the chlorine atom can be replaced by another cyclic system. nih.govresearchgate.net This method allows for the synthesis of a vast library of biaryl and heteroaryl-pyridine conjugates.

Sonogashira Coupling : The Sonogashira reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. organic-chemistry.orgwikipedia.org This reaction can be used to introduce an alkynyl linker at the C4-position, which can then be used for further derivatization or to connect to another molecular fragment. This method is instrumental in synthesizing arylpyridylethynes. nih.gov

A concrete example of a hybrid molecule is 1-[4-(4-Chloro-pyridin-2-yl)-thiophen-2-yl]-ethanone , where the pyridine is linked to a thiophene (B33073) ring. nih.gov This demonstrates the successful application of coupling strategies to create more complex molecular architectures.

Structure-Reactivity Relationships in Derivatization

The chemical reactivity of this compound and its analogues is governed by the interplay of electronic effects and steric factors, which are dictated by the substitution pattern on the pyridine ring.

The position of the chlorine atom on the pyridine ring is a critical determinant of its reactivity, particularly in nucleophilic aromatic substitution (SNA_r) reactions.

The reactivity of chloropyridines towards nucleophiles is significantly influenced by the electron-withdrawing effect of the ring nitrogen. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. Consequently, 2-chloropyridine (B119429) and 4-chloropyridine (B1293800) are substantially more reactive towards nucleophiles than 3-chloropyridine. researchgate.net In the case of 2- and 4-chloropyridine, the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the substitution. In 3-chloropyridine, this resonance stabilization is not possible, rendering it much less reactive. researchgate.net

While both 2- and 4-positions are electronically activated, the 4-position is often more reactive in practice. This can be attributed to steric factors. In a 2-substituted pyridine, an incoming nucleophile may experience steric hindrance from the adjacent nitrogen atom's lone pair and any substituents at the 3-position. The 4-position is less sterically encumbered, allowing for easier approach by the nucleophile.

The pyridine nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the ring. This reduces the electron density of the ring carbons, making pyridine and its derivatives, including this compound, generally resistant to electrophilic aromatic substitution. Such reactions, if they occur, require harsh conditions and typically direct the incoming electrophile to the 3- or 5-position, which are the least deactivated sites.

Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, as discussed above. The presence of the acetyl group at the 2-position, being an electron-withdrawing group itself, further enhances the electrophilicity of the ring carbons, particularly the C4 and C6 positions, making them even more favorable sites for nucleophilic substitution.

Synthesis of Chiral Derivatives and Enantiomers

The synthesis of chiral derivatives of this compound is a critical area of research, as the enantiomers of pyridyl-containing compounds often exhibit distinct biological activities and catalytic properties. The primary focus has been on the asymmetric reduction of the ketone functionality to produce chiral alcohols, which can then be further derivatized into other chiral molecules, such as amines.

While direct derivatization of the alkanone to produce other chiral ketones is less common, the generation of optically active derivatives from the corresponding chiral alcohols is a well-established route. The primary chiral derivative is the alcohol itself, 1-(4-chloropyridin-2-yl)ethanol, which serves as a precursor to a variety of other chiral compounds.

Optically Active Alcohol and Acetate (B1210297) Derivatives:

A prominent method for obtaining optically active pyridylethanols is through the enzymatic resolution of their racemic forms. For instance, lipase-catalyzed enantioselective acetylation has been successfully applied to various 1-(2-pyridyl)ethanols. researchgate.netacs.org This method involves the use of a lipase (B570770), such as Candida antarctica lipase (CAL), to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in the separation of the racemic mixture into a chiral acetate and a chiral alcohol. researchgate.netacs.org

This enzymatic resolution is highly efficient, yielding both the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. researchgate.netacs.org The reaction is typically carried out in an organic solvent like diisopropyl ether with an acyl donor such as vinyl acetate. researchgate.netacs.org This methodology has proven to be scalable, making it suitable for the production of multigram quantities of enantiopure pyridyl alcohols. acs.org

| Substrate Type | Catalyst | Product | Enantiomeric Purity | Reference |

| Racemic 1-(2-pyridyl)ethanols | Candida antarctica lipase (CAL) | (R)-acetate and (S)-alcohol | Excellent | researchgate.netacs.org |

Optically Active Amine Derivatives:

Chiral amines derived from this compound are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. nih.gov The synthesis of these amines often starts from the corresponding chiral alcohol. A common strategy involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced.

Another approach is the direct asymmetric reductive amination of the ketone, although this is often more challenging. The synthesis of chiral vic-diamines from chiral β-amino alcohols with pyridyl moieties has been demonstrated, highlighting a pathway to complex chiral amine structures. mdpi.com The development of chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, underscores the importance of these chiral amine derivatives in the field of asymmetric catalysis. rsc.org These scaffolds are themselves prepared through the highly enantioselective ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org

A variety of enantioselective strategies have been developed to synthesize chiral alcohols from 2-acetylpyridine (B122185) and its analogues, which are directly applicable to this compound. These methods primarily include biocatalytic reductions and transition-metal-catalyzed asymmetric hydrogenations.

Biocatalytic and Electrochemical Reductions:

Biocatalytic reduction of ketones is a green and efficient method for producing enantiopure alcohols. researchgate.net The metabolism of 2-acetylpyridine in rat liver supernatant has been shown to proceed via an enantioselective reduction of the carbonyl group, indicating the potential for enzymatic systems to achieve high stereoselectivity. nih.gov

Electrochemical methods also offer a pathway to chiral pyridylethanols. The cathodic reduction of 2- and 4-acetylpyridine (B144475) in the presence of chiral alkaloids like strychnine (B123637) and brucine (B1667951) has been shown to produce optically active alcohols. acs.org The enantiomeric excess is dependent on factors such as pH, temperature, and the concentration of the chiral catalyst. acs.org

Transition-Metal-Catalyzed Asymmetric Hydrogenation:

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from ketones. Ruthenium-based catalysts, in particular, have been extensively studied and have shown high efficiency and enantioselectivity in the reduction of aromatic and heteroaromatic ketones. nih.govrsc.org

These catalytic systems typically involve a ruthenium precursor and a chiral ligand. For example, ruthenium complexes with chiral NNP ligands derived from cinchona alkaloids have been successfully used for the asymmetric hydrogenation of various ketones, yielding chiral alcohols with up to 99.9% enantiomeric excess. rsc.org The reaction mechanism is believed to involve the formation of a ruthenium hydride species that stereoselectively delivers a hydride to the ketone.

A recent graphical review has summarized the key methods for the transition-metal-catalyzed asymmetric reduction of 2-pyridine ketones, including hydrogenation, transfer hydrogenation, and hydrosilylation, with a growing focus on sustainable catalysts like iron and manganese. researchgate.net

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-NNP (cinchona alkaloid derived) | Aromatic/Heteroaromatic Ketones | Chiral Alcohols | up to 99.9% | rsc.org |

| Ir-Pyridine-Aminophosphine | Benchmark Olefins, Cyclic Imines | Chiral Alkanes, Amines | up to 99% | rsc.org |

| Cu-Diphosphine/Lewis Acid | β-substituted alkenyl pyridines | Alkylated Chiral Pyridines | Excellent | nih.gov |

The development of these advanced enantioselective strategies provides a robust toolbox for the synthesis of a wide range of chiral derivatives from this compound, paving the way for new discoveries in medicinal chemistry and materials science.

V. Biological and Pharmacological Research Applications

Medicinal Chemistry Applications and Drug Discovery

In the realm of medicinal chemistry, 1-(4-Chloropyridin-2-yl)ethanone serves as a versatile scaffold and intermediate in the synthesis of novel compounds with potential therapeutic value.

The structure of this compound makes it a valuable starting material or intermediate in the synthesis of more complex pharmaceutical agents. The chlorine atom at the 4-position of the pyridine (B92270) ring can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of a wide range of molecular architectures. For instance, it can be a precursor in the synthesis of substituted pyridines, which are core structures in many biologically active molecules.

A related compound, 1-(4-aminopyridin-2-yl)ethanone, is synthesized from 2-chloro-4-nitropyridine, highlighting the utility of chloropyridine derivatives in creating compounds with different functionalities. patsnap.com The synthesis involves an acetyl coupling reaction followed by the reduction of the nitro group. patsnap.com This demonstrates how the chloro- and nitro-substituted pyridine core can be chemically manipulated to produce other valuable intermediates.

The 4-chloropyridine (B1293800) moiety within this compound can serve as a foundational scaffold for the development of new therapeutic agents. By modifying the acetyl group and the chlorine atom, medicinal chemists can generate libraries of compounds for screening against various biological targets. For example, derivatives of chloropyridines have been investigated as selective sigma-2 (σ2) receptor ligands, which show potential for the treatment of solid tumors. nih.gov In one study, 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) was used as a key intermediate to synthesize a series of compounds with high affinity for the σ2 receptor. nih.gov

The versatility of the chloropyridine scaffold is further illustrated by the development of N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a potent and selective vanilloid receptor 1 (VR1) antagonist with analgesic properties. nih.gov This compound, containing a 3-chloropyridin-2-yl moiety, demonstrates the potential of chloropyridine-based scaffolds in modulating the activity of ion channels. nih.gov

The presence of a chlorine atom in a drug molecule can significantly influence its pharmacological properties. acs.orgresearchgate.net Chlorine is one of the most common atoms found in small-molecule drugs, with over 250 FDA-approved chlorine-containing medications currently available. acs.org The substitution of a hydrogen atom with chlorine can lead to substantial improvements in potency, sometimes by as much as 100,000-fold, and can have profound effects on pharmacokinetic parameters such as clearance, half-life, and in vivo drug exposure. acs.orgresearchgate.net

The "magic chloro effect," as it has been termed, highlights the often-serendipitous but significant enhancements that chlorine substitution can bring to a drug candidate. acs.org This effect is attributed to several factors, including chlorine's ability to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netrsc.org Chlorine can act as an electron-donating, electron-withdrawing, or quasi-electron-neutral group depending on the molecular scaffold. rsc.org Furthermore, chlorine chemistry is integral to the manufacturing process of a vast majority of top-selling drugs. americanchemistry.com

Table 1: Impact of Chlorine Substitution on Drug Properties

| Property | Effect of Chlorine Substitution | Reference |

| Potency | Can increase up to 100,000-fold. | acs.orgresearchgate.net |

| Pharmacokinetics | Can significantly affect clearance, half-life, and drug exposure. | acs.orgresearchgate.net |

| Physicochemical Properties | Modulates lipophilicity and electronic properties. | researchgate.netrsc.org |

| Metabolic Stability | Can block sites of metabolism, improving bioavailability. | researchgate.net |

Investigation of Biological Activities and Mechanisms of Action

Researchers are actively investigating the biological activities of this compound and its derivatives to understand their mechanisms of action and potential therapeutic applications.

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. nih.govbiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govbiomolther.org While direct studies on this compound's effect on CYP enzymes are not extensively documented, the potential for such interactions exists due to its chemical structure. For instance, 1,4-dihydropyridine (B1200194) calcium antagonists are known to inhibit various CYP isoforms, including CYP3A4, CYP2C9, and CYP2D6. nih.govresearchgate.net Given that this compound contains a pyridine ring, a common structural feature in many CYP inhibitors, its potential to inhibit CYP enzymes warrants investigation. The inhibition can be reversible or irreversible, and the mechanism often involves the inhibitor binding to the active site of the enzyme. nih.govbiomolther.org

SARS-CoV Mpro Inhibition: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. medrxiv.orgresearchgate.netnih.gov Numerous studies have focused on identifying inhibitors of this enzyme. While there is no specific mention of this compound as a direct inhibitor, the search for Mpro inhibitors has explored a vast chemical space. For example, compounds with a benzothiazole (B30560) moiety have been identified as potent Mpro inhibitors. nih.govnih.gov The general strategy involves designing molecules that can fit into the active site of the enzyme and block its function. researchgate.net

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease. nih.gov The search for new AChE inhibitors is an active area of research. isp.edu.pk Some studies have shown that derivatives of isoindoline-1,3-dione containing a chlorine-substituted phenyl ring exhibit potent AChE inhibitory activity. nih.gov This suggests that the chloropyridine scaffold of this compound could be a starting point for designing novel AChE inhibitors.

Table 2: Investigated Enzyme Inhibition by Related Compound Classes

| Enzyme Target | Inhibitor Class/Example | Key Findings | Reference |

| Cytochrome P450 | 1,4-Dihydropyridine Calcium Antagonists | Inhibition of CYP3A4, CYP2C9, and CYP2D6. | nih.govresearchgate.net |

| SARS-CoV Mpro | Benzothiazole-containing compounds | Potent inhibition of the viral main protease. | nih.govnih.gov |

| Acetylcholinesterase | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Potent AChE inhibition with an IC50 of 0.91 µM. | nih.gov |

The 4-chloropyridine structure is present in molecules that interact with various receptors and neurotransmitter systems. For example, 4-aminopyridine, a related compound, is known to modulate dysfunctional gait networks in Parkinson's disease by affecting the release of neurotransmitters like dopamine, acetylcholine, and noradrenaline. nih.gov It acts as a potassium channel blocker, which can enhance neurotransmitter release. nih.gov

Furthermore, derivatives of chloropyridines have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in various neurological and psychiatric disorders. nih.gov Phytochemicals are also known to modulate the biosynthesis and function of key neurotransmitters like serotonin, dopamine, and norepinephrine, which are crucial in regulating mood and cognition. nih.gov While direct evidence for this compound's activity on these systems is limited, its structural similarity to other neuroactive compounds suggests that its derivatives could be explored for their potential to modulate neurotransmitter systems.

Anticancer Activity of Derivatives

Derivatives of the pyridine scaffold are a major focus in the design of new anticancer agents due to their ability to interact with various biological targets. researchgate.netnih.gov Research has demonstrated that modifying structures like chalcones, 1,4-dihydropyridines (1,4-DHPs), and imidazopyridines can lead to potent antiproliferative effects against numerous human cancer cell lines. nih.govnih.gov

Chalcone (B49325) Derivatives: Chalcones, which can be synthesized from acetophenone (B1666503) precursors, and their hybrids have shown promising anticancer activity. nih.gov For instance, a series of chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety displayed significant cytotoxic effects against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells, with IC₅₀ values ranging from 0.89 to 9.63 µg/mL. nih.gov One derivative, in particular, demonstrated high activity against the AGS cell line by inducing cell cycle arrest, depolarizing the mitochondrial membrane, and activating caspases-8 and -9. nih.gov

1,4-Dihydropyridine (DHP) Derivatives: Symmetric 1,4-DHPs have been evaluated for their cytotoxicity against human cancer cell lines. mdpi.com Specific derivatives showed notable activity against HeLa and breast cancer (MCF-7) cells. For example, diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was found to be particularly potent against both HeLa and MCF-7 cell lines. mdpi.comscilit.com

Thiazolyl-Pyridine Hybrids: A series of novel thiazolyl-pyridines linked to a thiophene (B33073) moiety were tested against the human lung cancer (A549) cell line. Several of these hybrid compounds exhibited promising cytotoxic activities, with some showing IC₅₀ values comparable to the standard drug doxorubicin. nih.gov

Imidazopyridine Derivatives: These compounds have been identified as effective inhibitors of tumor growth in several types of cancer. nih.gov A novel imidazopyridine derivative, C188, was shown to reduce the proliferation and growth of breast cancer cells in a dose- and time-dependent manner by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

| Derivative Class | Compound Example | Cancer Cell Line | Measured Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Chalcone-Sulfonamide Hybrid | Compound 5 | AGS (Gastric) | 0.89 µg/mL (IC₅₀) |

| 1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 2.3 µM (IC₅₀) |

| 1,4-Dihydropyridine | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 5.7 µM (IC₅₀) |

| Thiazolyl-Pyridine Hybrid | Compound 5 | A549 (Lung) | 0.452 µM (IC₅₀) |

| Imidazopyridine | C188 | Breast Cancer Cells | Dose-dependent reduction in colony formation |

Antimicrobial and Antiviral Properties

The versatility of the pyridine framework extends to the development of agents to combat microbial and viral infections, a critical area of research due to rising drug resistance. nih.govresearchgate.net

Antimicrobial Activity: Chalcones and their derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.net They can be structurally modified to enhance their potency and reduce toxicity. researchgate.net Studies have shown that some chalcone compounds exhibit higher activity than conventional antibiotics like vancomycin (B549263) and tetracycline (B611298) by targeting molecular pathways involved in antibiotic resistance. researchgate.net Furthermore, certain chalcone-sulfonamide hybrids, while potent against cancer cells, were found to have minimal antibacterial activity, with Minimum Inhibitory Concentration (MIC) values greater than 500 µg/mL against tested bacterial strains. nih.gov

Antiviral Activity: Chalcones have also been investigated for their antiviral effects, targeting various stages of the viral replication cycle. pensoft.net They can inhibit viral or cellular enzymes necessary for viral propagation. pensoft.net Synthetic chalcones containing a pyrazole (B372694) moiety have demonstrated varied activity against herpes viruses. pensoft.net The antiviral efficacy is often linked to the presence of electron-donating groups on the phenyl ring. pensoft.net Other novel chalcone derivatives have shown good inactivation effects against the Tobacco Mosaic Virus (TMV), with potencies comparable to the commercial antiviral drug ningnanmycin. pensoft.net

Anticonvulsant Activity and CNS Depressant Effects of Related Structures

Pyridine derivatives have been a cornerstone in the development of treatments for neurological disorders, including epilepsy. jchemrev.com

1,4-Dihydropyridine Derivatives: A number of 1,4-DHP derivatives have been synthesized and evaluated for their anticonvulsant activity. jocpr.com In studies using maximal electroshock and pentylenetetrazole (PTZ)-induced convulsion models in rats, several DHP compounds showed significant anticonvulsant effects. jocpr.com Further modifications, such as converting diethyl esters of DHPs into thiosemicarbazide (B42300) derivatives, have yielded compounds with moderate to high activity compared to the standard drug phenytoin. researchgate.netnih.gov For example, the compound 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl} dihydrazinecarbothioamide was identified as a highly active anticonvulsant. researchgate.netnih.gov

Pyrazole Derivatives: In the search for new antiepileptic drugs with fewer side effects than existing treatments like valproic acid, novel substituted pyrazoles have been developed and tested. nih.gov These compounds showed significant anticonvulsant activity in mouse models, with the most potent molecule also exhibiting considerable CNS depressant activity without causing behavioral alterations. nih.gov The mechanism of action for many pyridine-based anticonvulsants is linked to their ability to modulate GABA receptors, enhancing neuronal inhibition. jchemrev.com

Nematocidal and Insecticidal Activity of Analogues

Analogues of chloropyridine are integral to the development of modern pesticides for crop protection.

Nematocidal Activity: A series of novel chiral fluorinated pyrazole carboxamides derived from 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole were synthesized and tested for their ability to control the root-knot nematode Meloidogyne incognita. Several of these compounds exhibited good control efficacy, highlighting their potential as effective nematocides. nih.gov

Insecticidal Activity: Chloropyridinyl neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. mdpi.com This selective mode of action results in low mammalian toxicity. mdpi.com Analogues of neonicotinoids have been synthesized and evaluated against pests like the ambrosia beetle (Xyleborus sp.), which is responsible for laurel wilt disease. mdpi.com Both cyclic and open-chain analogues showed good to excellent insecticidal activity, with some enantioenriched compounds achieving up to 73% mortality after 12 hours of exposure. mdpi.com

Pharmacological Target Identification and Validation

In Vitro and In Vivo Biological Evaluation Methodologies

The assessment of the biological activity of new chemical entities derived from this compound involves a range of standardized in vitro and in vivo assays.

In Vitro Methodologies:

Anticancer Screening: The primary method for evaluating anticancer potential is the cytotoxicity assay, commonly the MTT assay. nih.govresearchgate.net This colorimetric assay measures the metabolic activity of cells and thus their viability after exposure to a test compound. nih.gov Human cancer cell lines such as A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) are frequently used. mdpi.comnih.gov Other assays include the colony formation assay, which assesses the long-term survival and proliferative capacity of cancer cells. nih.gov To understand the mechanism of action, researchers employ cell cycle analysis via flow cytometry and study the activation of key proteins like caspases. nih.gov

Antimicrobial Screening: The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods. nih.gov

In Vivo Methodologies:

Anticonvulsant Evaluation: Animal models are essential for confirming anticonvulsant activity. The most common models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice or rats. jocpr.comnih.gov These tests evaluate a compound's ability to prevent the spread of seizures or raise the seizure threshold, respectively.

Anticancer Evaluation: For promising anticancer compounds, in vivo studies often involve xenograft models, where human tumor cells are implanted in immunocompromised mice. acs.org The efficacy of the compound is then assessed by measuring the reduction in tumor size and growth over time. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, enabling the rational design of more potent and selective drug candidates by identifying how specific structural features of a molecule influence its biological activity. gardp.org

For Anticancer Activity: In pyridine derivatives, the presence and position of certain functional groups are critical. For instance, the inclusion of -OMe, -OH, and -C=O groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov For 1,4-dihydropyridines, a 1,4-DHP ring is essential for activity, and a phenyl substitution at the 4th position is considered optimal. pharmacy180.comyoutube.com The symmetry of the DHP ring may also play a key role in its anticancer effects. mdpi.com In lapatinib (B449) analogues, SAR studies helped characterize how different substituents influence the formation of reactive metabolites linked to toxicity. acs.org

For Antimicrobial Activity: For chalcones, modifications to the two aromatic rings and the connecting α,β-unsaturated ketone system can significantly alter antimicrobial potency. researchgate.net SAR studies guide chemists in adding substituents that can enhance activity against drug-resistant microbes. researchgate.netgardp.org

For Anticonvulsant Activity: The 1,4-dihydropyridine ring is a crucial pharmacophore for anticonvulsant effects. pharmacy180.com Substitution at the N1 position or oxidation of the ring typically abolishes activity. pharmacy180.com Ester groups at the C3 and C5 positions are important for optimizing activity. pharmacy180.com

For Insecticidal Activity: In neonicotinoid analogues, docking studies have revealed that cation-π interactions between the molecule's aromatic ring and the target receptor are likely responsible for their high insecticidal activity. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Extensive searches of scientific literature and databases have revealed a notable absence of published research specifically detailing the molecular docking and ligand-protein interaction analysis of this compound. While computational studies, including molecular docking, are commonly employed to predict the binding orientation and affinity of small molecules to the active sites of proteins, no such studies have been reported for this particular compound.

Molecular docking simulations are instrumental in drug discovery and development, providing insights into the potential biological targets of a compound and the molecular basis of its activity. This process involves computationally placing a ligand, such as this compound, into the three-dimensional structure of a protein receptor. The resulting poses are then scored based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces, to predict the most favorable binding mode and estimate the binding affinity.

Similarly, detailed ligand-protein interaction analysis, which often follows molecular docking, elucidates the specific amino acid residues and the nature of the chemical bonds that stabilize the ligand-receptor complex. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs.

Despite the utility of these in silico methods, the scientific community has not yet published research applying them to this compound. Consequently, there are no available data tables of binding energies, no lists of interacting residues, and no descriptions of its binding modes with any specific protein targets. The exploration of this compound's potential as a ligand for various biological macromolecules remains an open area for future investigation.

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and conformational preferences of molecules.

DFT Studies on Tautomerism and Energetic Stability

The structure of 1-(4-Chloropyridin-2-yl)ethanone, featuring a ketone group adjacent to a pyridine (B92270) ring, allows for the theoretical possibility of keto-enol tautomerism. The primary form is the ketone, but an enol tautomer, 1-(4-chloropyridin-2-yl)ethen-1-ol, could exist in equilibrium.

DFT calculations are a robust method for determining the relative stabilities of such tautomers. By computing the Gibbs free energy of each form in both the gas phase and in various solvents (using models like the Polarizable Continuum Model), the equilibrium position can be predicted. For instance, DFT studies on similar heterocyclic systems, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, have shown that the relative stability of tautomers is significantly influenced by intramolecular hydrogen bonds and the polarity of the solvent. researchgate.net In the case of this compound, it is highly probable that the ketone tautomer is significantly more stable than the enol form under standard conditions, a common trait for simple ketones.

A representative DFT study would likely employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to optimize the geometries and calculate the energies of the tautomers. nih.gov The expected results would demonstrate the energetic favorability of the ketone form.

Table 1: Illustrative Relative Energies of this compound Tautomers from a Hypothetical DFT Study

| Tautomer | Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1 | Ketone | 0.00 | 0.00 |

| 2 | Enol | +12.5 | +10.8 |

| Note: This table is illustrative and represents typical expected outcomes from DFT calculations. Actual values would require a specific computational study. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation of the acetyl group relative to the pyridine ring. The orientation of the methyl group with respect to the pyridine nitrogen and the chlorine atom can influence the molecule's dipole moment and intermolecular interactions.

Conformational analysis, through systematic rotation of the C-C bond between the pyridine ring and the carbonyl group, coupled with energy calculations, can identify the most stable conformers. Molecular dynamics (MD) simulations can further explore the conformational space and the flexibility of the molecule over time in a simulated environment, such as a solvent box. nih.gov These simulations provide insights into the dominant conformations present at a given temperature and how the molecule might interact with its surroundings, which is crucial for understanding its behavior in solution and its potential to bind to biological targets.

Prediction of Chemical Reactivity and Selectivity

Computational methods are also pivotal in predicting the reactivity and selectivity of chemical reactions involving this compound.

Regioselectivity and Stereoselectivity Predictions